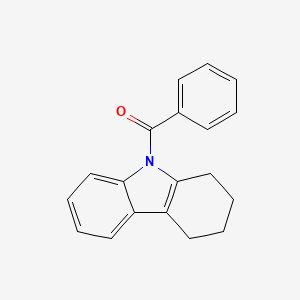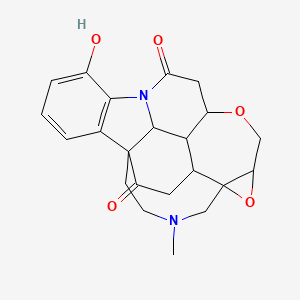
(3-Chloroprop-1-yn-1-yl)(triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C9H17ClSi It is characterized by the presence of a silicon atom bonded to a triethyl group and a 3-chloroprop-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(triethyl)silane typically involves the reaction of 3-chloropropyne with triethylsilane in the presence of a catalyst. One common method is as follows:
Reactants: 3-chloropropyne and triethylsilane.
Catalyst: A platinum-based catalyst such as Karstedt’s catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 60-80°C) and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with electrophiles.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes to form new carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Addition Reactions: Often require the presence of a Lewis acid catalyst such as boron trifluoride.
Hydrosilylation: Catalyzed by transition metal complexes, particularly platinum or rhodium complexes.
Major Products
Substitution Reactions: Yield substituted propynyl derivatives.
Addition Reactions: Form adducts with the electrophile.
Hydrosilylation: Produce organosilicon compounds with new Si-C bonds.
Wissenschaftliche Forschungsanwendungen
(3-Chloroprop-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(triethyl)silane involves its ability to form stable bonds with other molecules through its reactive sites. The silicon atom can form strong Si-C bonds, while the propynyl group can participate in various addition and substitution reactions. These properties make it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloroprop-1-yn-1-yl)(trimethyl)silane: Similar structure but with trimethyl groups instead of triethyl groups.
(3-Chloroprop-1-yn-1-yl)(triphenyl)silane: Contains triphenyl groups, leading to different reactivity and applications.
Uniqueness
(3-Chloroprop-1-yn-1-yl)(triethyl)silane is unique due to the presence of triethyl groups, which influence its steric and electronic properties. This makes it particularly useful in reactions where bulkier substituents are required to achieve selective reactivity.
Eigenschaften
CAS-Nummer |
17889-26-8 |
|---|---|
Molekularformel |
C9H17ClSi |
Molekulargewicht |
188.77 g/mol |
IUPAC-Name |
3-chloroprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI-Schlüssel |
LUSHFGWWGTVFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


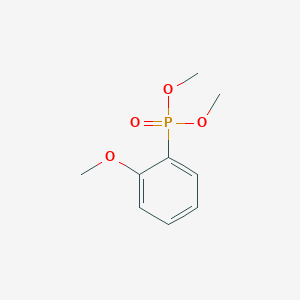
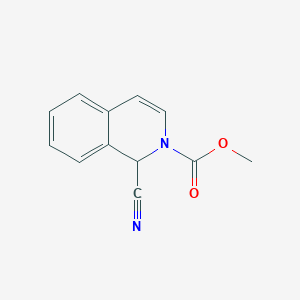
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
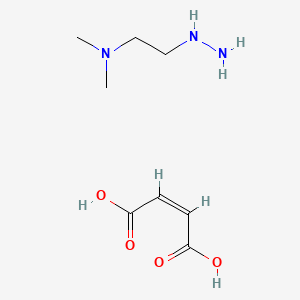
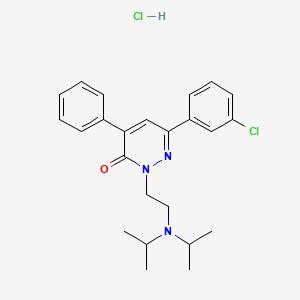
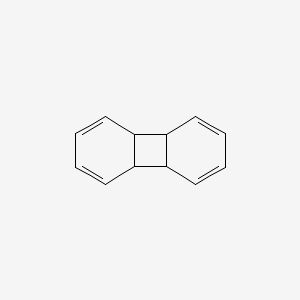
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
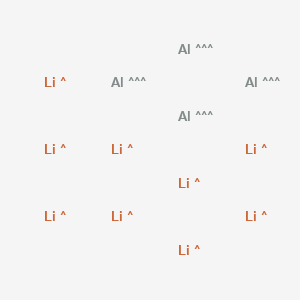
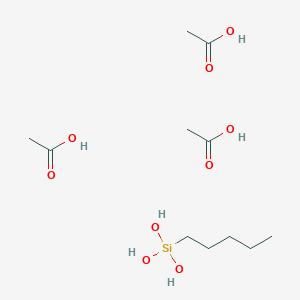
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

